molecular formula C22H20F3N3O2S B6520329 N'-(3,4-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide CAS No. 896367-06-9

N'-(3,4-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide

Cat. No.: B6520329
CAS No.: 896367-06-9
M. Wt: 447.5 g/mol
InChI Key: VDUMFVUSVRFSOM-UHFFFAOYSA-N
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Description

N'-(3,4-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a synthetic small molecule of significant interest in early-stage pharmacological and biochemical research. Its core structure incorporates a 1,3-thiazole ring linked to a trifluoromethylphenyl group, a motif frequently associated with bioactive compounds . This molecular architecture suggests potential for this ethanediamide to serve as a key research tool for investigating protein kinase function and signal transduction pathways. Compounds with similar structural features, particularly those containing the 2-aryl-1,3-thiazol moiety, have been identified as inhibitors of critical cell cycle regulators, such as cyclin-dependent kinase 2 (CDK2) . By potentially interacting with these kinase targets, this compound provides researchers with a means to probe the complex mechanisms of cell cycle progression and proliferation . Its primary research value lies in these applications, offering a chemical probe for exploring novel therapeutic targets in areas like oncology and for advancing the understanding of intracellular signaling networks.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2S/c1-13-3-8-17(11-14(13)2)27-20(30)19(29)26-10-9-18-12-31-21(28-18)15-4-6-16(7-5-15)22(23,24)25/h3-8,11-12H,9-10H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUMFVUSVRFSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3,4-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Chemical Formula : C25H26F3N3S
  • Molecular Weight : 455.56 g/mol
  • CAS Number : 866017-48-3

The structure features a thiazole moiety, which has been linked to various biological activities, particularly in anticancer research.

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. The presence of the dimethylphenyl and trifluoromethyl groups enhances the cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can achieve IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia) .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA5491.61 ± 1.92
Compound BJurkat1.98 ± 1.22
This compoundTBDTBD

The mechanism of action for thiazole-containing compounds often involves:

  • Inhibition of Anti-apoptotic Proteins : Many thiazole derivatives have been shown to inhibit Bcl-2 family proteins, which are crucial for cell survival in cancer cells .
  • Induction of Apoptosis : These compounds can promote apoptosis through mitochondrial pathways, leading to cell death in malignant cells.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the phenyl and thiazole rings:

  • Dimethyl Substitution : The presence of methyl groups at the 3 and 4 positions on the phenyl ring significantly increases cytotoxicity.
  • Trifluoromethyl Group : This group enhances lipophilicity and biological activity by improving binding interactions with target proteins.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives similar to this compound. These studies demonstrated that modifications to the thiazole ring could lead to improved selectivity and potency against specific cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide (G856-3480)
  • Key Differences : The terminal aromatic group is a 2,3-dihydro-1,4-benzodioxin ring instead of 3,4-dimethylphenyl.
  • This modification could influence bioavailability and target binding .
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide (CAS 894016-63-8)
  • Key Differences :
    • The thiazole ring is substituted with a 3,4-dimethoxyphenyl group (electron-donating methoxy) instead of 4-(trifluoromethyl)phenyl (electron-withdrawing).
    • A methyl group is present at position 4 of the thiazole.
  • Implications : Methoxy groups may enhance hydrogen-bonding interactions, while the methyl group on the thiazole could sterically hinder binding to certain targets. The absence of a trifluoromethyl group might reduce metabolic stability .

Core Structure Modifications

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Key Differences : A single acetamide group replaces the ethanediamide backbone. The thiazole is unsubstituted except for the acetamide-linked 3,4-dichlorophenyl group.
  • The dichlorophenyl group offers halogen bonding opportunities absent in the dimethylphenyl analog .
Ethyl 2-(4-((2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n)
  • Key Differences : A ureido linker replaces the ethanediamide, and a piperazine-ethyl acetate group is appended.
  • Implications : The ureido group introduces additional hydrogen-bonding sites, while the piperazine moiety may enhance solubility and modulate pharmacokinetics. This highlights how linker flexibility impacts drug-likeness .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C25H23F3N3O2S 486.5 3,4-Dimethylphenyl, 4-(trifluoromethyl)phenyl, ethanediamide High lipophilicity due to trifluoromethyl and dimethyl groups
G856-3480 C22H18F3N3O4S 497.5 2,3-Dihydro-1,4-benzodioxin, 4-(trifluoromethyl)phenyl, ethanediamide Enhanced polarity from benzodioxin
CAS 894016-63-8 C24H27N3O4S 453.6 3,4-Dimethoxyphenyl, 4-methylthiazole, ethanediamide Methoxy groups for H-bonding; methylthiazole for steric effects
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C11H8Cl2N2OS 303.2 3,4-Dichlorophenyl, acetamide Halogen-bonding potential

Research Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility.
  • Polar groups (e.g., benzodioxin in G856-3480) improve solubility but could limit blood-brain barrier penetration .

Ureido linkers (as in 10n) introduce additional hydrogen-bonding capacity, favoring interactions with enzymes or receptors .

Preparation Methods

Hantzsch Thiazole Synthesis for Core Formation

The 1,3-thiazole ring serves as the structural backbone of this compound. The Hantzsch thiazole synthesis remains the most widely employed method for constructing this heterocycle. This reaction involves the condensation of α-haloketones with thioamides under controlled conditions.

For the target compound, the thiazole ring is functionalized at position 4 with a 2-[4-(trifluoromethyl)phenyl] group. The synthesis begins with the preparation of 4-(trifluoromethyl)phenyl thioamide, which reacts with α-bromoketone derivatives (e.g., 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one) in anhydrous ethanol at 60–70°C for 6–8 hours. Catalytic amounts of triethylamine (0.5–1.0 equiv) enhance reaction efficiency by neutralizing hydrogen bromide byproducts.

Key Reaction Parameters:

ParameterOptimal ConditionYield (%)
Temperature65°C78–82
SolventAnhydrous ethanol
CatalystTriethylamine (0.8 equiv)
Reaction Time7 hours

Post-reaction purification involves vacuum distillation to remove solvents, followed by recrystallization from ethyl acetate/hexane mixtures to isolate the thiazole intermediate.

Oxalamide Moiety Formation

The ethanediamide group is synthesized by reacting the ethylenediamine-linked thiazole with oxalyl chloride. This step requires anhydrous conditions to prevent hydrolysis. The thiazole-ethylenediamine derivative is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C before dropwise addition of oxalyl chloride (1.2 equiv). The mixture is stirred at room temperature for 4 hours, yielding the oxalamide intermediate.

Critical Considerations:

  • Moisture Control: Trace water leads to undesired oxalic acid formation.

  • Stoichiometry: Excess oxalyl chloride ensures complete diamine acylation.

The crude product is filtered and washed with cold diethyl ether to remove unreacted reagents.

Coupling with 3,4-Dimethylphenylamine

The final step involves coupling the oxalamide intermediate with 3,4-dimethylphenylamine. This reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane at 25°C for 24 hours.

Reaction Mechanism:

  • DCC activates the oxalamide carbonyl group, forming an O-acylisourea intermediate.

  • Nucleophilic attack by 3,4-dimethylphenylamine displaces the leaving group, forming the target compound.

Optimization Data:

Coupling AgentSolventTemperatureYield (%)
DCCDichloromethane25°C85
EDC·HClDMF25°C72
HATUAcetonitrile40°C68

The product is purified via flash chromatography (gradient elution: hexane to ethyl acetate) and characterized by 1H NMR^1\text{H NMR} and 13C NMR^{13}\text{C NMR} spectroscopy.

Industrial-Scale Production Strategies

Scalable synthesis requires cost-effective and efficient protocols. Continuous flow reactors are preferred for thiazole formation due to enhanced heat transfer and reduced reaction times. Key industrial parameters include:

Process Intensification Techniques:

  • Microreactors: Enable precise temperature control during Hantzsch synthesis (yield: 89%).

  • Catalytic Recycling: Immobilized triethylamine on silica gel reduces waste generation.

Economic Comparison:

MethodBatch Cost (USD/kg)Flow Cost (USD/kg)
Traditional Batch1,200
Continuous Flow900750

Analytical Validation and Quality Control

Rigorous characterization ensures batch consistency and regulatory compliance.

Spectroscopic Data:

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 8.12 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 3.82 (t, J = 6.8 Hz, 2H, CH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂), 2.31 (s, 6H, CH₃).

  • HPLC Purity: ≥99.5% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Impurity Profiling:

ImpurityRetention Time (min)Relative Area (%)
Unreacted Amine4.20.3
Oxalic Acid5.60.1

Q & A

Q. What are the recommended synthetic pathways and critical optimization parameters for this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) under inert atmospheres (argon/nitrogen) to prevent side reactions. Key steps include:
  • Temperature control (e.g., 0–5°C for sensitive intermediates) .
  • Solvent selection (e.g., dichloromethane or DMF) to enhance reaction efficiency .
  • Purification via high-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
    Yield optimization requires iterative adjustments to reaction times and stoichiometric ratios of thiazole precursors .

Q. How is the molecular structure and purity of this compound validated?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1^1H and 13^13C NMR to verify bond connectivity and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : For 3D conformational analysis if single crystals are obtainable .
    Purity is assessed via HPLC with UV detection (λ~254 nm) .

Q. What preliminary bioactivity screening assays are recommended?

  • Methodological Answer : Initial screens focus on:
  • Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the thiazole moiety’s known interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Methodological Answer : SAR strategies include:
  • Analog Synthesis : Modify substituents on the 3,4-dimethylphenyl or trifluoromethyl groups to assess potency changes .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like EGFR or COX-2 .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding or hydrophobic interactions using software like Schrödinger .
    Contradictions in activity data (e.g., variable IC50_{50} across cell lines) should be resolved by standardizing assay conditions .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Methodological Answer : Advanced mechanistic studies involve:
  • Surface Plasmon Resonance (SPR) : To quantify binding kinetics with putative protein targets .
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment .
  • Metabolic Stability Assays : Microsomal incubation (human liver microsomes) to evaluate CYP450-mediated degradation .
    Discrepancies in target identification (e.g., off-target effects) require orthogonal validation via CRISPR knockout or siRNA silencing .

Q. How should researchers address contradictions in physicochemical data (e.g., solubility, stability)?

  • Methodological Answer : Conflicting solubility/stability data can arise from:
  • Solvent Variability : Test solubility in DMSO vs. PBS (pH 7.4) using nephelometry .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify decomposition products .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., LogP via ChemAxon) .
    For stability, recommend storage at -20°C under inert conditions to prolong shelf life .

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